![molecular formula C15H16O6 B12571087 5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 226956-10-1](/img/structure/B12571087.png)
5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound that features a dioxane ring substituted with a methoxyphenyl group and an acetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of 4-methoxyphenylacetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the acetyl group on the dioxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
化学反応の分析
Types of Reactions
5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be carried out using ammonia (NH3) or amines.
Major Products Formed
Oxidation: Formation of 5-[(4-Hydroxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione.
Reduction: Formation of 5-[(4-Methoxyphenyl)ethanol]-2,2-dimethyl-1,3-dioxane-4,6-dione.
Substitution: Formation of 5-[(4-Halophenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione or 5-[(4-Aminophenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione.
科学的研究の応用
5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The acetyl group can also participate in covalent bonding with target molecules, leading to changes in their activity or stability.
類似化合物との比較
Similar Compounds
5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione: shares structural similarities with other compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
特性
CAS番号 |
226956-10-1 |
|---|---|
分子式 |
C15H16O6 |
分子量 |
292.28 g/mol |
IUPAC名 |
5-[2-(4-methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C15H16O6/c1-15(2)20-13(17)12(14(18)21-15)11(16)8-9-4-6-10(19-3)7-5-9/h4-7,12H,8H2,1-3H3 |
InChIキー |
ULJCZIYZRAZXMF-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=O)C(C(=O)O1)C(=O)CC2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
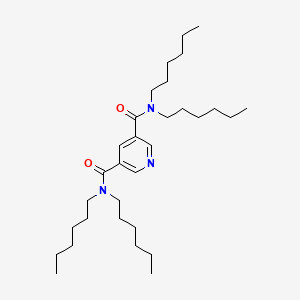
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)
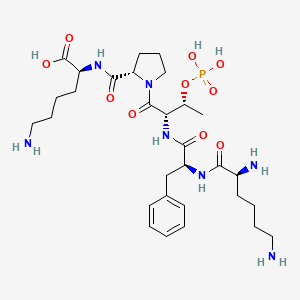
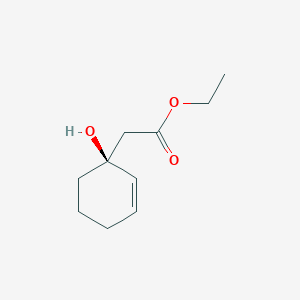
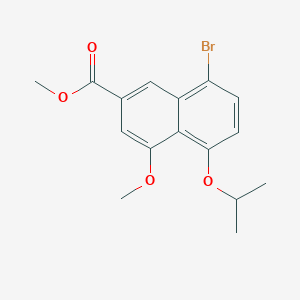
![N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B12571042.png)

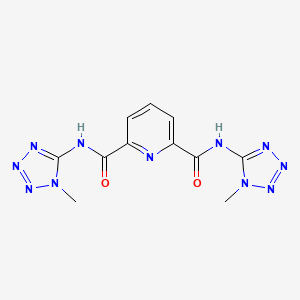
![Benzene, 1,3-bis[(6-bromohexyl)oxy]-](/img/structure/B12571066.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![6,6'-[Disulfanediyldi(2,1-phenylene)]di(2,2'-bipyridine)](/img/structure/B12571092.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)
